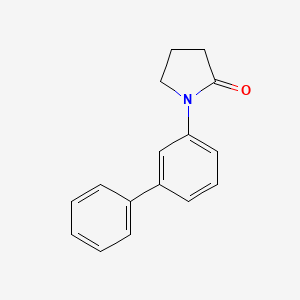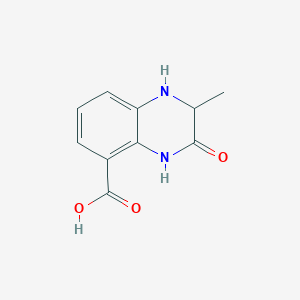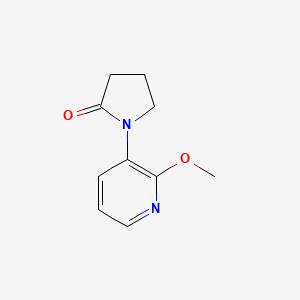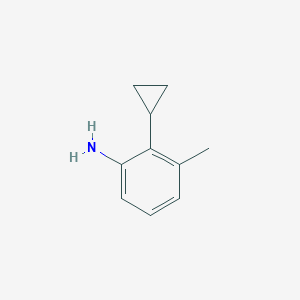
Ndelta-Boc-L-ornithine Benzyl Ester Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Ornithine(N-tert-butoxycarbonyl)-O-benzyl ester hydrochloride (H-Orn(Boc)-OBzl.HCl) is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis and as a building block in organic chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl ester protecting group on the carboxyl group, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Orn(Boc)-OBzl.HCl typically involves the following steps:
-
Protection of the Amino Group: : The amino group of ornithine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. This reaction forms the N-tert-butoxycarbonyl derivative of ornithine .
-
Protection of the Carboxyl Group: : The carboxyl group is then protected by converting it to a benzyl ester. This is achieved by reacting the Boc-protected ornithine with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like DMAP .
-
Formation of Hydrochloride Salt: : The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent such as ethyl acetate .
Industrial Production Methods
Industrial production of H-Orn(Boc)-OBzl.HCl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient mixing, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
H-Orn(Boc)-OBzl.HCl undergoes various chemical reactions, including:
-
Deprotection Reactions: : The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . The benzyl ester can be cleaved by hydrogenation using palladium on carbon as a catalyst .
-
Substitution Reactions: : The compound can participate in nucleophilic substitution reactions where the Boc or benzyl groups are replaced by other functional groups .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, palladium on carbon.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Deprotection: Free ornithine or its derivatives.
Substitution: Substituted ornithine derivatives with different functional groups.
科学研究应用
H-Orn(Boc)-OBzl.HCl has numerous applications in scientific research:
-
Peptide Synthesis:
-
Medicinal Chemistry: : The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs .
-
Biological Studies: : It serves as a tool in studying the role of ornithine in biological systems, including its involvement in the urea cycle and polyamine biosynthesis .
-
Industrial Applications: : It is used in the production of various chemicals and materials, including polymers and resins .
作用机制
The mechanism of action of H-Orn(Boc)-OBzl.HCl is primarily related to its role as a protected intermediate in chemical synthesis. The Boc and benzyl protecting groups prevent unwanted reactions at the amino and carboxyl groups, respectively, allowing for selective reactions at other sites. In biological systems, ornithine derivatives can act as substrates or inhibitors of enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase .
相似化合物的比较
Similar Compounds
H-Ornithine(N-tert-butoxycarbonyl)-OH: Similar to H-Orn(Boc)-OBzl.HCl but lacks the benzyl ester protecting group.
H-Ornithine(N-tert-butoxycarbonyl)-O-methyl ester: Similar but with a methyl ester instead of a benzyl ester.
H-Ornithine(N-tert-butoxycarbonyl)-O-ethyl ester: Similar but with an ethyl ester instead of a benzyl ester.
Uniqueness
H-Orn(Boc)-OBzl.HCl is unique due to the presence of both Boc and benzyl ester protecting groups, providing dual protection and making it highly versatile in synthetic applications. The benzyl ester group offers additional stability and can be selectively removed under mild conditions, making it suitable for multi-step synthesis .
属性
分子式 |
C17H27ClN2O4 |
|---|---|
分子量 |
358.9 g/mol |
IUPAC 名称 |
benzyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-17(2,3)23-16(21)19-11-7-10-14(18)15(20)22-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21);1H |
InChI 键 |
DWWKMTIMRDZGDH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OCC1=CC=CC=C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide](/img/structure/B13699841.png)



![[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13699862.png)






![Ethyl 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699881.png)
